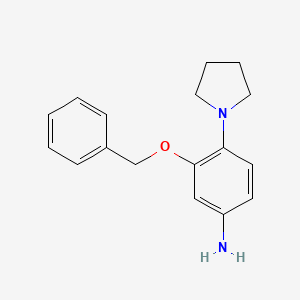
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is an organic compound that features a benzyloxy group attached to a pyrrolidine ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but differs in the presence of a pyridine ring instead of an aniline moiety.
Benzimidazole: A medicinally important heterocyclic compound with different structural features but similar applications in drug discovery.
Uniqueness
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is unique due to its combination of a benzyloxy group, a pyrrolidine ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-phenylmethoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H20N2O/c18-15-8-9-16(19-10-4-5-11-19)17(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,18H2 |
InChI Key |
QLXXLYHRLZZPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















